molecular formula C8H14N2 B6308767 5-(t-Butyl)-1-methyl-1H-imidazole CAS No. 61278-62-4

5-(t-Butyl)-1-methyl-1H-imidazole

Cat. No. B6308767
CAS RN: 61278-62-4
M. Wt: 138.21 g/mol
InChI Key: HBNFTPQDBXDTAH-UHFFFAOYSA-N
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Description

The compound “5-(t-Butyl)-1-methyl-1H-imidazole” is an imidazole derivative. Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds . The t-butyl group is a common alkyl substituent in organic chemistry .


Synthesis Analysis

While specific synthesis methods for “5-(t-Butyl)-1-methyl-1H-imidazole” were not found, t-butyl groups are often introduced into molecules via Friedel-Crafts alkylation . This involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst .


Molecular Structure Analysis

The molecular structure of “5-(t-Butyl)-1-methyl-1H-imidazole” would likely involve an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The t-butyl group would be a substituent on this ring .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The t-butyl group can also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(t-Butyl)-1-methyl-1H-imidazole” would depend on its exact molecular structure. For example, t-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific context in which “5-(t-Butyl)-1-methyl-1H-imidazole” is being used. For example, in biological systems, imidazole rings are part of the side chain of the amino acid histidine, which plays a crucial role in enzyme catalysis .

Safety and Hazards

The safety and hazards associated with “5-(t-Butyl)-1-methyl-1H-imidazole” would depend on its exact molecular structure and properties. For example, t-butyl compounds can be flammable and may cause skin and eye irritation .

Future Directions

The future directions for research on “5-(t-Butyl)-1-methyl-1H-imidazole” would depend on its potential applications. For example, imidazole derivatives have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

5-tert-butyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-9-6-10(7)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNFTPQDBXDTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494117
Record name 5-tert-Butyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-1-methyl-1H-imidazole

CAS RN

61278-62-4
Record name 5-tert-Butyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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